molecular formula C14H14N2O2 B15356111 Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate

Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate

Cat. No.: B15356111
M. Wt: 242.27 g/mol
InChI Key: CETMRIRZMMVFFP-UHFFFAOYSA-N
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Description

Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a methyl group attached to a pyrazine ring and a phenyl group.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-[4-(3-methylpyrazin-2-yl)phenyl]acetate

InChI

InChI=1S/C14H14N2O2/c1-10-14(16-8-7-15-10)12-5-3-11(4-6-12)9-13(17)18-2/h3-8H,9H2,1-2H3

InChI Key

CETMRIRZMMVFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate typically involves the following steps:

  • Formation of 3-methylpyrazine-2-carboxylic acid: : This can be achieved through the cyclization of appropriate precursors under acidic conditions.

  • Conversion to the corresponding phenyl acetic acid derivative: : This involves a Friedel-Crafts acylation reaction where the phenyl group is introduced.

  • Esterification: : The phenyl acetic acid derivative is then esterified using methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production process may involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can convert the compound to its corresponding alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols.

  • Substitution: : Various substituted pyrazines or phenyl derivatives.

Scientific Research Applications

Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate: can be compared with other similar compounds such as:

  • Methyl 2-(4-(2-methylpyrazin-3-yl)phenyl)acetate

  • Methyl 2-(4-(2,3-dimethylpyrazin-5-yl)phenyl)acetate

  • Methyl 2-(4-(3-methylpyridin-2-yl)phenyl)acetate

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